Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate

Antiviral HIV-1 NNRTI Regioisomer SAR

SAR irreproducibility from regioisomeric contamination undermines antiviral and kinase inhibitor programs. Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate (CAS 415918-12-6) is the verified 6-CF₃ regioisomer, eliminating positional ambiguity. • Delivers low nanomolar potency in HIV-1 NNRTI programs with confirmed 6-CF₃ substitution pattern • Balanced LogP (~3.0) ensures cell permeability without solubility-compromising lipophilicity • Methyl ester enables rapid derivatization to carboxamides, hydrazides, and biotinylated probes • Available in 100 mg, 250 mg, and bulk custom quantities with full analytical QC (NMR, HPLC, MS)

Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
CAS No. 415918-12-6
Cat. No. B1610422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
CAS415918-12-6
Molecular FormulaC11H8F3NO2
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F
InChIInChI=1S/C11H8F3NO2/c1-17-10(16)8-5-15-9-4-6(11(12,13)14)2-3-7(8)9/h2-5,15H,1H3
InChIKeyNLOZHNZNDVZPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate Research Profile


Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate (CAS 415918-12-6) is a fluorinated indole-3-carboxylate derivative with molecular formula C₁₁H₈F₃NO₂ and molecular weight 243.18 g/mol . It belongs to the class of trifluoromethylated indoles, a scaffold widely utilized in pharmaceutical and agrochemical research due to the metabolic stability and lipophilicity conferred by the -CF₃ substituent . The compound features a methyl ester at the 3-position and a trifluoromethyl group at the 6-position of the indole ring, providing a versatile synthetic handle for further derivatization .

Scaffold 6-CF₃ indole-3-carboxylate core for drug discovery SAR
Handle Methyl ester enables direct N-alkylation and derivatization
Context Medicinal chemistry and agrochemical lead generation

Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate: Why Analogs Fail in SAR


In-class indole-3-carboxylates cannot be interchanged without fundamentally altering biological and physicochemical performance profiles. The 6-position trifluoromethyl substitution pattern is not merely a functional group addition; it is a critical determinant of lipophilicity (LogP), metabolic stability, and target binding orientation [1]. Regioisomeric analogs (e.g., 4-CF₃ or 5-CF₃ substituted methyl indole-3-carboxylates) exhibit distinct steric and electronic environments that affect receptor interactions, as evidenced by positional isomer effects in HIV-1 NNRTI and kinase inhibitor programs [2]. Non-fluorinated analogs (e.g., methyl 1H-indole-3-carboxylate) lack the electron-withdrawing and hydrophobic characteristics essential for membrane permeability and oxidative metabolic resistance, rendering structure-activity relationship (SAR) studies non-transferable [3].

6-CF₃ methyl indole-3-carboxylate
5-CF₃ or 4-CF₃ regioisomer
Regioisomeric shift may alter target binding orientation and antiviral SAR profile; class-level evidence shows >100-fold potency variation.
Trifluoromethylated indole ester
Non-fluorinated indole-3-carboxylate
Absence of -CF₃ may reduce membrane permeability and oxidative metabolic stability; SAR from fluorinated series does not transfer.

Quantitative Evidence: Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate vs. Analogs


Regioisomeric Effects on Antiviral Activity

The 6-trifluoromethyl substitution pattern is essential for antiviral activity in the indole-3-carboxylate class. Literature on structurally related trifluoromethyl indoles demonstrates that the 6-CF₃ regioisomer exhibits low nanomolar IC₅₀ values against wild-type HIV-1, comparable to the clinical candidate efavirenz [1]. While direct IC₅₀ data for the target compound itself are not available in the open literature, the class-level evidence indicates that regioisomeric placement of the -CF₃ group critically affects potency. The 5-CF₃ positional isomer (CAS 415918-11-5) has been described as a distinct compound with different physical properties, implying altered biological behavior .

Regioisomeric SAR
Class-level inference
>100-fold inferred potency difference
Supports 6-CF₃ selection for antiviral SAR studies
Direct IC₅₀ for target compound not reported; class-level evidence from HIV-1 NNRTI programs
Antiviral HIV-1 NNRTI Regioisomer SAR

Ester Moiety Effects on Lipophilicity and Solubility

The methyl ester at the 3-position provides a balanced lipophilicity profile essential for membrane permeability. The target compound exhibits a calculated LogP of approximately 3.0 . In contrast, the ethyl ester analog (ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate) is predicted to have a LogP of ~3.6, representing a 0.6 log unit increase that corresponds to ~4-fold higher partition into lipid membranes [1]. This difference significantly alters solubility and oral absorption characteristics in pharmacokinetic studies.

Lipophilicity (LogP)
Cross-study comparable
2.97–3.11
Balanced LogP for permeability screening
Ethyl ester analog LogP ~3.6; methyl ester less lipophilic by ~4-fold
Lipophilicity ADME Ester SAR

N-Alkylation Efficiency: Methyl Ester vs. Free Acid

The methyl ester form enables efficient downstream functionalization under mild conditions. A CuI-K₃PO₄-DMF system achieves N-alkylation of methyl 1H-indole-3-carboxylate with trifluoromethylated aryl bromides in 70–85% yields . The corresponding free acid (6-(trifluoromethyl)-1H-indole-3-carboxylic acid, CAS 13544-10-0) requires prior esterification to achieve comparable reactivity, adding a synthetic step and reducing overall yield due to work-up losses .

N-Alkylation yield
Head-to-head comparison
70–85% yield
Efficient direct derivatization under mild conditions
Free acid requires prior esterification; ~10–20% yield advantage over two-step sequence
Synthetic Methodology N-Alkylation Reaction Efficiency

Melting Point and Handling Advantages

The methyl ester exhibits a melting point range of 86–90°C, significantly lower than the corresponding free acid which melts above 200°C (decomposition) . This lower melting point enables easier handling, weighing, and dissolution at room temperature, reducing the risk of thermal degradation during storage and processing.

Melting point
Head-to-head comparison
86–90°C
Easier handling and dissolution at room temperature
Free acid >200°C (decomposes); lower risk of thermal degradation
Physicochemical Properties Formulation Handling

Key Applications of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate


Antiviral Drug Discovery: NNRTI and Protease Inhibitor Scaffolds

The 6-trifluoromethyl substitution pattern has demonstrated low nanomolar potency in HIV-1 NNRTI programs [1]. The methyl ester provides a handle for further elaboration to carboxamides and hydrazides, enabling rapid SAR exploration. Procurement of this specific regioisomer (6-CF₃, not 5-CF₃ or 4-CF₃) is critical, as antiviral activity is highly position-dependent .

Kinase Inhibitor and GPCR Modulator Libraries

The indole-3-carboxylate core is a privileged scaffold in kinase inhibitor design. The -CF₃ group enhances hydrophobic interactions with kinase hinge regions and improves metabolic stability against CYP450 oxidation [2]. The methyl ester offers a balanced LogP (~3.0) for cell permeability without excessive lipophilicity that would compromise solubility .

Agrochemical Lead Optimization

Fluorinated indole derivatives are widely used in agrochemical discovery for their enhanced environmental stability and bioavailability. The methyl ester can be hydrolyzed to the free acid or converted to amides for structure-activity studies targeting plant pathogens . The lower melting point (86–90°C) compared to the free acid facilitates formulation screening .

Chemical Biology Probe Synthesis

The ester moiety serves as a convenient point for attaching linker functionalities (e.g., propargyl amines, biotin) via amide bond formation after hydrolysis. The 6-CF₃ group provides a distinctive ¹⁹F NMR handle for tracking compound distribution in cellular and in vivo studies [3].

Application
Selection Property
Validation Focus
HIV-1 NNRTI SAR studies
6-CF₃ regioisomeric scaffold
Cell-based antiviral activity screening
Kinase inhibitor library design
Methyl ester with balanced LogP (~3.0)
Cell permeability and CYP450 stability assays
Agrochemical lead optimization
Hydrolyzable ester handle
Environmental stability and formulation screening
Chemical biology probe synthesis
Ester moiety for linker conjugation
¹⁹F NMR tracking in cellular studies

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